克力维地

描述

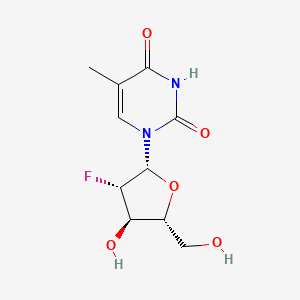

Clevudine is a pyrimidine analogue with potent antiviral activity against hepatitis B virus (HBV). It is used in the treatment of chronic hepatitis B and has been shown to have sustained antiviral effects even after the cessation of therapy. Clevudine is administered orally and has been evaluated in various dosages and treatment durations in clinical trials . It is also known as L-FMAU and has been synthesized through a strategy starting from 2-deoxy-2-fluoro-D-galactopyranose, leading to a high-yield production of the L-nucleoside .

Synthesis Analysis

The synthesis of clevudine, or L-FMAU, has been improved through a new strategy that omits the use of protecting groups. This method, starting from 2-deoxy-2-fluoro-D-galactopyranose, involves an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold. This approach has resulted in the shortest and highest yield synthesis of clevudine to date .

Molecular Structure Analysis

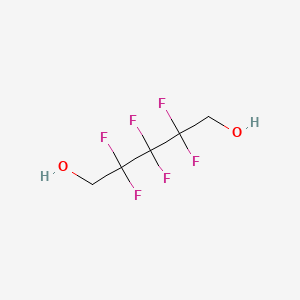

Clevudine is an unnatural L-nucleoside with an unnatural β-L configuration. Its molecular structure is similar to that of the natural nucleosides, allowing it to act as a reverse transcriptase inhibitor and interfere with viral DNA synthesis .

Chemical Reactions Analysis

Clevudine acts as a nucleoside analog that inhibits the DNA synthesis activity of the HBV polymerase. It has a unique ability to inhibit the protein priming activity of the HBV polymerase, which is essential for initiating viral DNA synthesis. Clevudine-triphosphate (TP) inhibits protein priming and DNA synthesis in a noncompetitive manner, indicating that it binds to and distorts the active site of the HBV polymerase .

Physical and Chemical Properties Analysis

Clevudine has been shown to be well-tolerated in clinical trials, with no dose-limiting toxicities. Its pharmacokinetic profile is proportional to the dose, and it has been administered in doses ranging from 10 to 200 mg once daily. However, long-term therapy with clevudine can be associated with myopathy characterized by depletion of mitochondrial DNA, indicating a potential adverse effect on mitochondrial function .

Relevant Case Studies

Several studies have demonstrated the efficacy of clevudine in patients with chronic hepatitis B. In HBeAg-positive chronic hepatitis B patients, clevudine therapy led to significant reductions in serum HBV DNA levels and normalization of alanine aminotransferase (ALT) levels. These effects were sustained for weeks after the cessation of therapy, and no resistance to clevudine was detected . However, long-term therapy has been associated with the development of myopathy in some patients, characterized by progressive muscular weakness and depletion of mitochondrial DNA . In a pilot study, clevudine also suppressed hepatitis delta virus (HDV) viremia in woodchucks, suggesting potential efficacy against HDV in the context of HBV infection .

科学研究应用

慢性乙型肝炎中的抗病毒功效:

- 克力维地对乙肝病毒 (HBV) 具有强大且持续的抗病毒活性,尤其是在乙肝 e 抗原 (HBeAg) 阳性慢性乙肝患者中。即使在停药后,它也能显着降低 HBV DNA 水平并持续抑制病毒 (Yoo 等人,2007)。

- 另一项研究发现,在 HBeAg 阴性慢性乙肝中具有相似的抗病毒作用,具有很高的疗效和持久的停药后病毒抑制 (Yoo 等人,2007)。

作用机制和合成:

- 克力维地是一种嘧啶类似物,通过干扰病毒聚合酶来抑制 HBV 复制。它在肝细胞中被磷酸化为其活性三磷酸形式,有助于其抗病毒功效 (Niu 等人,2008)。

- 克力维地的合成已经取得了最新进展,为这种核苷类似物提供了高效和高产的生产方法 (Tremblay 等人,2022)。

耐药性和安全性问题:

- 研究已经鉴定和表征了接受长期治疗的患者中克力维地耐药的 HBV 突变体,突出了对耐药性发展进行警惕监测的必要性 (Kwon 等人,2010)。

- 多项研究报告了与克力维地治疗相关的肌病,其特征是近端肌肉无力和肌肉酶升高,强调了对长期治疗患者进行仔细监测的必要性 (Seok 等人,2009),(Park 等人,2017)。

作用机制

Target of Action

FMAU, also known as Clevudine, is a thymidine analog . Its primary target is thymidine kinase , an enzyme that plays a crucial role in the DNA synthesis pathway. Thymidine kinase phosphorylates thymidine, preparing it for incorporation into DNA .

Mode of Action

FMAU is phosphorylated by thymidine kinase and subsequently incorporated into DNA . This process is essential for the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The primary biochemical pathway affected by FMAU is the DNA synthesis pathway . By being incorporated into DNA, FMAU can influence the replication of DNA, which is a critical process in cell proliferation . FMAU is preferably phosphorylated by thymidine kinase 2 (TK2) and can track TK2 activity and mitochondrial mass in cellular stress .

Pharmacokinetics

The pharmacokinetics of FMAU have been studied in various settings . In blood and urine, more than 95% of the activity was present as intact FMAU at the end of the studies . This indicates that FMAU is resistant to degradation, which could enhance its bioavailability .

Result of Action

The result of FMAU’s action can be observed through imaging techniques such as positron emission tomography (PET) . Active tumors in various organs were clearly visualized with standardized uptake values (SUVs), indicating the compound’s effect at the molecular and cellular levels . FMAU is selectively retained in DNA of the proliferating tissues .

Action Environment

The action of FMAU can be influenced by various environmental factors. For instance, the physiological uptake by the liver and kidneys can limit the visualization of FMAU in the upper abdomen . Moreover, the compound’s action can be affected by cellular stress, as FMAU can track TK2 activity and mitochondrial mass in such conditions .

安全和危害

Clevudine should be handled with care to avoid dust formation. Breathing mist, gas or vapours should be avoided. Contact with skin and eye should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

生化分析

Biochemical Properties

Clevudine plays a crucial role in biochemical reactions by acting as a nucleoside analog reverse transcriptase inhibitor. It is efficiently phosphorylated to its active triphosphate form within cells, which then inhibits the HBV polymerase enzyme. This inhibition prevents the synthesis of viral DNA, thereby reducing viral replication . Clevudine interacts with several biomolecules, including enzymes such as DNA polymerase and reverse transcriptase, as well as proteins involved in nucleotide metabolism. The nature of these interactions involves competitive inhibition, where clevudine competes with natural nucleosides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

Clevudine has significant effects on various types of cells and cellular processes. In hepatocytes, clevudine is phosphorylated to its active triphosphate form, which inhibits HBV replication. This inhibition leads to a reduction in viral load and an improvement in liver function . Additionally, clevudine has been shown to impair mitochondrial function and glucose-stimulated insulin secretion in insulin-releasing cells, such as INS-1E cells. This impairment is associated with mitochondrial DNA depletion and reduced mitochondrial activity, which can lead to the development of diabetes in patients receiving long-term clevudine treatment .

Molecular Mechanism

The molecular mechanism of clevudine involves its conversion to the active triphosphate form within cells. This active form inhibits the HBV polymerase enzyme by competing with natural nucleosides for incorporation into the viral DNA. Once incorporated, clevudine causes chain termination, preventing further elongation of the viral DNA strand . Additionally, clevudine has been shown to inhibit DNA polymerase-γ, a nuclear-encoded polymerase important for mitochondrial DNA replication. This inhibition can lead to mitochondrial toxicity and associated side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clevudine have been observed to change over time. Clevudine exhibits potent antiviral activity with a marked post-treatment antiviral effect. Long-term treatment with clevudine can lead to the development of resistance and myopathy in some cases . The stability and degradation of clevudine in vitro and in vivo have been studied, with findings indicating that clevudine maintains its antiviral activity over extended periods, but resistance can develop with prolonged use .

Dosage Effects in Animal Models

The effects of clevudine vary with different dosages in animal models. Studies have shown that clevudine exhibits dose-dependent antiviral activity, with higher doses leading to greater reductions in viral load . High doses of clevudine can also lead to adverse effects, such as mitochondrial toxicity and myopathy. In animal models, clevudine has been shown to cause dose-dependent decreases in mitochondrial DNA copy number and mitochondrial function, which can lead to impaired cellular metabolism and insulin secretion .

Metabolic Pathways

Clevudine is involved in several metabolic pathways, including its phosphorylation to the active triphosphate form. This phosphorylation is carried out by cellular kinases, and the active triphosphate form inhibits the HBV polymerase enzyme . Additionally, clevudine undergoes intracellular and intramitochondrial phosphorylation, which can lead to mitochondrial toxicity and associated side effects . The metabolic pathways of clevudine also involve its interaction with enzymes such as DNA polymerase and reverse transcriptase, which are crucial for its antiviral activity .

Transport and Distribution

Clevudine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active triphosphate form . The distribution of clevudine within cells is influenced by its interaction with cellular proteins and transporters, which can affect its localization and accumulation. Studies have shown that clevudine accumulates in the liver, where it exerts its antiviral effects .

Subcellular Localization

The subcellular localization of clevudine is primarily within the mitochondria and the nucleus. In the mitochondria, clevudine inhibits DNA polymerase-γ, leading to mitochondrial DNA depletion and impaired mitochondrial function . In the nucleus, clevudine inhibits the HBV polymerase enzyme, preventing viral DNA synthesis and replication . The localization of clevudine within these subcellular compartments is crucial for its antiviral activity and associated side effects.

属性

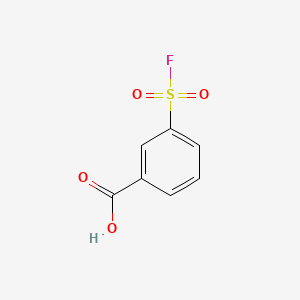

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861432 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69256-17-3 | |

| Record name | NSC678516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does clevudine exert its antiviral effect against HBV?

A1: Clevudine is a nucleoside reverse transcriptase inhibitor (NRTI) that disrupts HBV replication by targeting the viral polymerase enzyme. [] Once inside the cell, clevudine is phosphorylated to its active triphosphate form, clevudine triphosphate. [] Clevudine triphosphate acts as a noncompetitive inhibitor of HBV polymerase, meaning it doesn't directly compete with natural nucleotides for binding sites. [] Instead, it binds to the polymerase and distorts its active site, preventing essential steps in viral DNA synthesis. [] This includes the protein priming process, where the polymerase uses itself as a primer to initiate DNA synthesis, and the DNA chain elongation process. []

Q2: How does the mechanism of action of clevudine differ from other NRTIs?

A2: Unlike chain-terminating NRTIs, which are incorporated into viral DNA and halt further extension, clevudine triphosphate inhibits HBV polymerase without being incorporated itself. [] This unique mechanism contributes to clevudine's potent and prolonged antiviral activity, leading to sustained suppression of HBV DNA even after treatment cessation. [, ]

Q3: What is the significance of clevudine's ability to reduce covalently closed circular DNA (cccDNA)?

A3: cccDNA plays a crucial role in HBV persistence, as it serves as the template for viral transcription and replication. [] Clevudine has demonstrated significant reductions in cccDNA levels in animal models, suggesting its potential to contribute to a functional cure for chronic HBV infection. [, ]

Q4: How effective is clevudine in suppressing HBV DNA in clinical studies?

A4: Clinical trials have shown that clevudine effectively suppresses HBV DNA in both HBeAg-positive and HBeAg-negative patients with chronic HBV infection. [, , , , , ] In a study of treatment-naïve patients, 59% of HBeAg-positive patients and 92% of HBeAg-negative patients achieved undetectable HBV DNA levels after 24 weeks of clevudine treatment. [] These results highlight the potent antiviral activity of clevudine in clinical settings.

Q5: What is the duration of HBV DNA suppression after clevudine treatment?

A5: A notable characteristic of clevudine is its ability to maintain antiviral activity even after treatment discontinuation. [, ] Studies have reported sustained suppression of HBV DNA for several months post-treatment, a feature not commonly observed with other NRTIs. [, , ] This sustained response may be attributed to clevudine's long intracellular half-life and unique mechanism of action. [, ]

Q6: What are the potential adverse effects associated with long-term clevudine therapy?

A6: While generally well-tolerated, long-term clevudine therapy has been associated with the development of myopathy, a muscle disorder characterized by muscle weakness and elevated creatine kinase levels. [, , , , ] This adverse effect appears to be reversible upon clevudine discontinuation. [, ]

Q7: Are there any known risk factors for developing clevudine-induced myopathy?

A7: While the exact mechanisms underlying clevudine-induced myopathy are still being investigated, research suggests that long-term clevudine therapy can lead to depletion of mitochondrial DNA in skeletal muscle, contributing to mitochondrial myopathy. [] Close monitoring of muscle function and creatine kinase levels is crucial during clevudine treatment. []

Q8: What are the known mechanisms of resistance to clevudine?

A8: Prolonged clevudine therapy can lead to the emergence of viral resistance, primarily associated with mutations in the HBV polymerase gene. [, , , ] The most commonly observed mutation is rtM204I, which has also been implicated in resistance to other NRTIs like lamivudine. [, ] Other mutations, such as rtL180M, have also been reported. []

Q9: Does prior lamivudine exposure influence the development of clevudine resistance?

A9: Yes, patients previously treated with lamivudine may be at a higher risk of developing clevudine resistance. [, ] The presence of lamivudine-resistant HBV strains, even as minor populations, can contribute to rapid selection for clevudine resistance. [] This highlights the importance of obtaining a detailed treatment history before initiating clevudine therapy.

Q10: What are the future research directions for clevudine in HBV treatment?

A10: Current research is exploring the potential of clevudine in combination therapies to enhance antiviral efficacy and reduce resistance development. [, ] Additionally, next-generation ASPINs, like ATI-2173, are being developed with the aim of improving the pharmacokinetic profile and potentially eliminating the risk of myopathy associated with clevudine. [, , ] Further studies are needed to fully elucidate the long-term efficacy and safety of clevudine-containing regimens and their potential contribution to HBV cure strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。